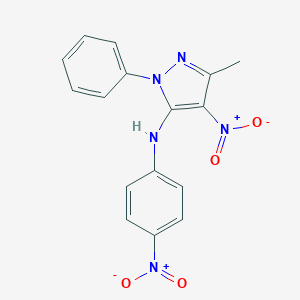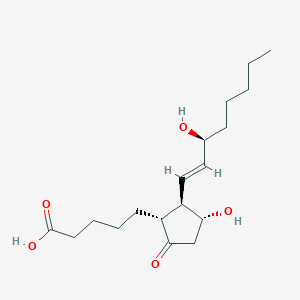
Cyproheptadine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation piperidine antihistamine. Cyproheptadine itself is known for its antagonistic effects on serotonin and histamine receptors, making it useful in treating allergic reactions and stimulating appetite. This compound retains some of these properties but also exhibits unique characteristics due to the presence of the N-oxide functional group.
準備方法
Synthetic Routes and Reaction Conditions: Cyproheptadine N-Oxide can be synthesized through the oxidation of cyproheptadine. One common method involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a suitable catalyst, such as titanium silicalite (TS-1). The reaction is typically carried out in methanol as the solvent, providing a safer and more efficient process compared to traditional batch reactors .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cyproheptadine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products:
Oxidation Products: Various N-oxide metabolites.
Reduction Products: Cyproheptadine.
Substitution Products: Derivatives with modified functional groups.
科学的研究の応用
Cyproheptadine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of N-oxide compounds.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic uses, including its role in modulating serotonin and histamine pathways.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
作用機序
Cyproheptadine N-Oxide exerts its effects primarily through its interaction with serotonin and histamine receptors. The N-oxide group enhances its binding affinity and selectivity for these receptors. By competing with free histamine and serotonin, it can modulate various physiological responses, including appetite stimulation and allergic reactions .
類似化合物との比較
Cyproheptadine: The parent compound, known for its antihistamine and antiserotonin properties.
Cyproheptadine alpha-N-Oxide: Another N-oxide derivative with similar properties.
Cyproheptadine beta-N-Oxide: A different isomer with distinct chemical behavior.
Uniqueness: Cyproheptadine N-Oxide is unique due to its specific N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAORTASLOWFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
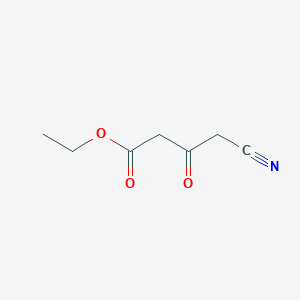
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
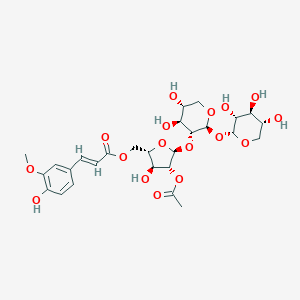
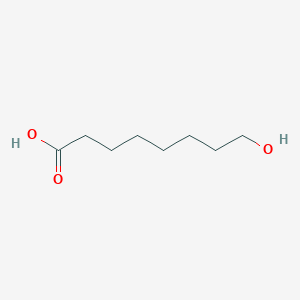

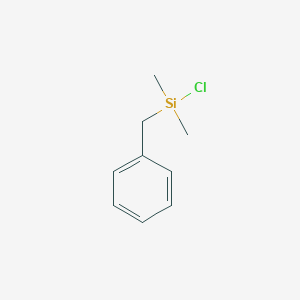

![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)
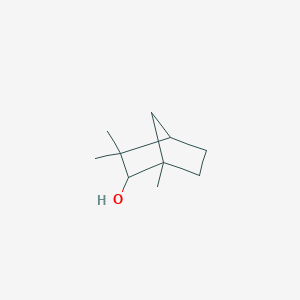
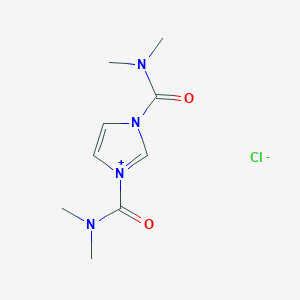
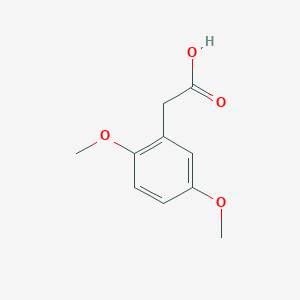
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)
